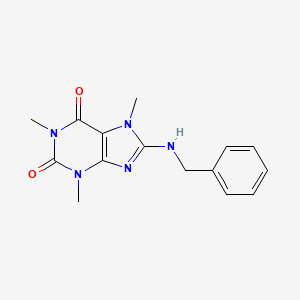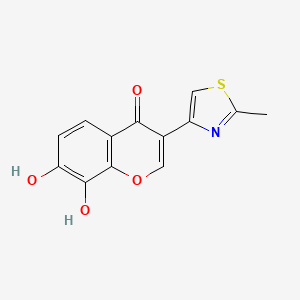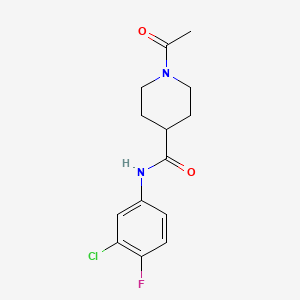![molecular formula C15H13ClINO2 B5498631 N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide](/img/structure/B5498631.png)
N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide, also known as CI-977, is a synthetic compound that belongs to the benzamide class of opioids. The compound was first synthesized in the 1980s, and since then, it has been extensively studied for its potential use in scientific research.
Wirkmechanismus
N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide acts as an agonist at the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system and peripheral tissues. Activation of the delta opioid receptor by N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide leads to the inhibition of adenylyl cyclase, which in turn results in the modulation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide has been shown to have a range of biochemical and physiological effects, including analgesia, antinociception, and modulation of immune function. The compound has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide in laboratory experiments is its high affinity and selectivity for the delta opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. However, one limitation of using N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide. One area of interest is the role of the delta opioid receptor in pain modulation and the development of novel analgesics that target this receptor. Another potential area of research is the use of N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide as a tool for investigating the role of the delta opioid receptor in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective delta opioid receptor agonists based on the structure of N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide may lead to the discovery of new therapeutic agents for a range of diseases and conditions.
Synthesemethoden
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(2-chlorophenoxy)ethylamine. The final product is obtained by the reaction of the intermediate with ammonia.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide has been used in various scientific studies to investigate its potential as an opioid receptor agonist. The compound has been shown to have high affinity and selectivity for the delta opioid receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c16-12-6-2-4-8-14(12)20-10-9-18-15(19)11-5-1-3-7-13(11)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSKKJLDMOAICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC=C2Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5498564.png)
![2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone](/img/structure/B5498572.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)

![N-cyclopropyl-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498607.png)
![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5498623.png)
![2-{[(dimethylamino)methylene]amino}-3-thiophenecarboxamide](/img/structure/B5498636.png)
![N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)


![ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5498660.png)